Chlorhydrate de 2,3-dihydrocinnolin-4(1H)-one

Vue d'ensemble

Description

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a chemical compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Applications De Recherche Scientifique

2,3-Dihydrocinnolin-4(1H)-one hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydrocinnolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Mécanisme D'action

The mechanism of action of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnoline: The parent compound of the cinnoline family.

Quinoline: Another heterocyclic aromatic compound with a similar structure.

Isoquinoline: A structural isomer of quinoline with distinct properties.

Uniqueness

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is unique due to its specific substitution pattern and potential applications. Compared to other cinnoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for further study.

Activité Biologique

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

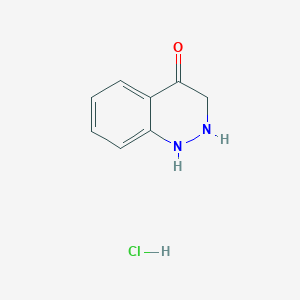

The chemical structure of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride can be represented as follows:

- Molecular Formula : C9H10ClN

- CAS Number : 137195-33-6

This compound is characterized by a bicyclic structure that plays a crucial role in its interaction with biological targets.

The biological activity of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride has been linked to several mechanisms:

- Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is critical for cell division. This action can lead to cell cycle arrest, particularly at the G2/M phase, promoting apoptosis in cancer cells .

- Apoptosis Induction : The compound has been observed to upregulate pro-apoptotic markers such as cleaved PARP-1 and caspase-3, indicating its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values ranged from 5 to 15 μM across different studies, indicating moderate potency .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.5 | Tubulin inhibition |

| A549 | 8.0 | Apoptosis induction |

| MCF7 | 12.0 | Cell cycle arrest |

In Vivo Studies

In vivo experiments have further validated the efficacy of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride:

- Xenograft Models : In a nude mouse model bearing HepG2 xenografts, treatment with the compound resulted in a significant reduction in tumor volume without apparent toxicity, supporting its potential for therapeutic use .

Selectivity and Safety Profile

In addition to its anticancer properties, studies indicate that 2,3-Dihydrocinnolin-4(1H)-one hydrochloride exhibits selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Propriétés

IUPAC Name |

2,3-dihydro-1H-cinnolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-4,9-10H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVHGNUUHYJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561334 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137195-33-6 | |

| Record name | 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.